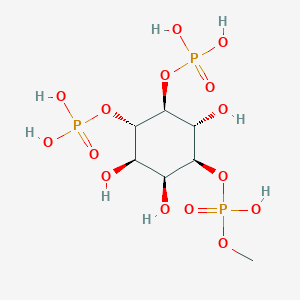
1-Monomethylphosphoinositol 4,5-bisphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Monomethylphosphoinositol 4,5-bisphosphate (1M-PIP2) is a phospholipid molecule that plays an important role in cell signaling pathways. It is a derivative of phosphatidylinositol 4,5-bisphosphate (PIP2) that is found in the plasma membrane of cells. 1M-PIP2 is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
1-Monomethylphosphoinositol 4,5-bisphosphate acts as a second messenger in cell signaling pathways. It binds to and regulates the activity of various proteins, including ion channels and enzymes. When 1-Monomethylphosphoinositol 4,5-bisphosphate is cleaved by PLC, it produces DAG and IP3, which activate protein kinase C (PKC) and release calcium from intracellular stores, respectively. These signaling events can lead to changes in cellular behavior, such as gene expression, cell proliferation, and apoptosis.
生化学的および生理学的効果
1-Monomethylphosphoinositol 4,5-bisphosphate has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of ion channels, cytoskeletal dynamics, and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has also been shown to play a role in insulin secretion and glucose metabolism. In addition, it has been shown to be involved in the regulation of neurotransmitter release and synaptic plasticity.
実験室実験の利点と制限
One advantage of using 1-Monomethylphosphoinositol 4,5-bisphosphate in lab experiments is that it is a specific and potent activator of certain ion channels, such as KATP and VGCC. This allows researchers to study the effects of channel activation on cellular behavior. However, one limitation is that the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate can be challenging and expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 1-Monomethylphosphoinositol 4,5-bisphosphate. One area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in cancer. It has been shown to be involved in the regulation of cell proliferation and apoptosis, and may be a potential target for cancer therapy. Another area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in insulin secretion and glucose metabolism. Further research may lead to new treatments for diabetes. Finally, the development of new methods for the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate may make it more accessible for use in lab experiments.
合成法
The synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate involves the methylation of the inositol ring of PIP2. This can be achieved through chemical or enzymatic methods. One common method involves the use of S-adenosylmethionine (SAM), a methyl donor, and a phospholipase C (PLC) enzyme that cleaves PIP2 into 1,2-diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The IP3 is then methylated by the SAM to produce 1-Monomethylphosphoinositol 4,5-bisphosphate.
科学的研究の応用
1-Monomethylphosphoinositol 4,5-bisphosphate has been used extensively in scientific research to study various cellular processes. It has been shown to play a role in regulating ion channels, such as the ATP-sensitive potassium channel (KATP), and the voltage-gated calcium channel (VGCC). It has also been implicated in the regulation of cytoskeletal dynamics and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has been used in studies of cancer, diabetes, and neurological disorders.
特性
CAS番号 |
113872-20-1 |
|---|---|
製品名 |
1-Monomethylphosphoinositol 4,5-bisphosphate |
分子式 |
C7H17O15P3 |
分子量 |
434.12 g/mol |
IUPAC名 |
methyl [(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C7H17O15P3/c1-19-25(17,18)22-5-2(8)3(9)6(20-23(11,12)13)7(4(5)10)21-24(14,15)16/h2-10H,1H3,(H,17,18)(H2,11,12,13)(H2,14,15,16)/t2-,3+,4+,5-,6-,7-/m0/s1 |
InChIキー |
AYDUDQWKUZVAGV-ARYBSUEZSA-N |
異性体SMILES |
COP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
正規SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
同義語 |
1-monomethylphosphoinositol 4,5-bisphosphate MeInsP3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)



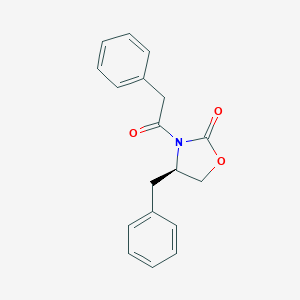
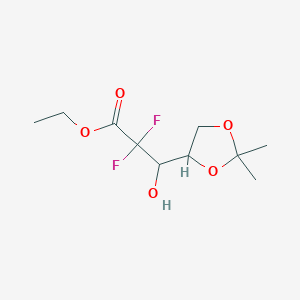
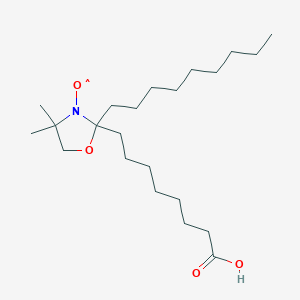
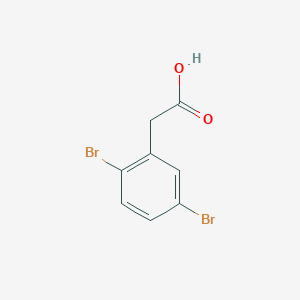
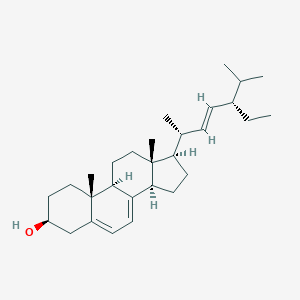

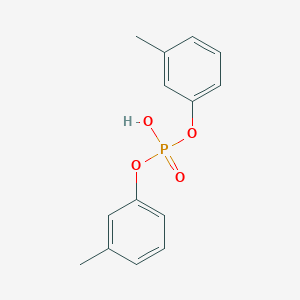

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)
![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)